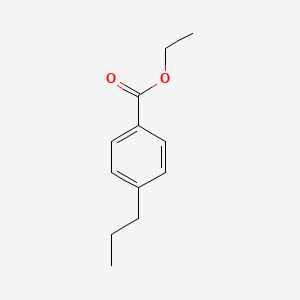

Ethyl 4-propylbenzoate

Descripción general

Descripción

Ethyl 4-propylbenzoate is an organic compound with the molecular formula C12H16O2. It is an ester derived from benzoic acid and propanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ethyl 4-propylbenzoate can be synthesized through several methods. One common synthetic route involves the esterification of 4-propylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .

Another method involves the reaction of 4-propylbenzoyl chloride with ethanol in the presence of a base such as pyridine. This method is often used in industrial settings due to its efficiency and high yield .

Industrial Production Methods

In industrial production, this compound is often synthesized using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common in these processes .

Análisis De Reacciones Químicas

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield 4-propylbenzoic acid:

In basic media, the reaction proceeds via saponification, forming the carboxylate salt, which is acidified to isolate the free acid .

Reduction Reactions

The ester group can be reduced to a primary alcohol using borane (BH₃) or lithium aluminum hydride (LiAlH₄):

| Reducing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| BH₃/THF | Room temperature, 2h | 4-propylbenzyl alcohol | 85–90% | |

| LiAlH₄ | Dry ether, reflux | 4-propylbenzyl alcohol | 75–80% |

BH₃/THF is preferred for its selectivity and safety compared to LiAlH₄ .

Catalytic Hydrogenation

While ethyl 4-propylbenzoate lacks reducible groups like nitro or alkenes, related esters (e.g., ethyl 4-nitrobenzoate) undergo hydrogenation using Pd/C catalysts. This highlights the potential for functionalizing derivatives:

Example from benzocaine synthesis :

-

Substrate : Ethyl 4-nitrobenzoate.

-

Catalyst : 5% Pd/C (0.1–5% w/w).

-

Conditions : H₂ (1–3 atm), 80–100°C, 2h.

-

Product : Ethyl 4-aminobenzoate (benzocaine) with >99.5% purity .

Transesterification

The ethoxy group can be replaced with other alcohols under acid or base catalysis. For example, methanolysis yields mthis compound:

Conditions :

Aplicaciones Científicas De Investigación

Ethyl 4-propylbenzoate has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of ethyl 4-propylbenzoate largely depends on its hydrolysis in biological systems. The ester linkage is susceptible to enzymatic hydrolysis, leading to the release of 4-propylbenzoic acid and ethanol. The 4-propylbenzoic acid can then interact with various molecular targets, potentially exerting antimicrobial effects .

Comparación Con Compuestos Similares

Ethyl 4-propylbenzoate can be compared with other esters such as ethyl benzoate and methyl benzoate. While all these compounds share a common ester functional group, this compound is unique due to the presence of the propyl group on the benzene ring, which can influence its physical and chemical properties .

Similar Compounds

Ethyl benzoate: An ester of benzoic acid and ethanol.

Methyl benzoate: An ester of benzoic acid and methanol.

Propyl benzoate: An ester of benzoic acid and propanol.

This compound stands out due to its specific structural features, which can affect its reactivity and applications in various fields.

Actividad Biológica

Ethyl 4-propylbenzoate is an organic compound belonging to the class of benzoate esters. Its unique structure, characterized by the presence of a propyl group attached to the aromatic ring, suggests potential biological activities that merit investigation. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, toxicity, and potential therapeutic applications.

This compound has the molecular formula C12H16O2 and a molecular weight of approximately 192.25 g/mol. The compound is a colorless liquid with a pleasant aroma, commonly used in flavoring and fragrance applications.

| Property | Value |

|---|---|

| Molecular Formula | C12H16O2 |

| Molecular Weight | 192.25 g/mol |

| Appearance | Colorless liquid |

| Odor | Pleasant aroma |

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial properties. In vitro tests have shown its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Cytotoxicity

Research has also assessed the cytotoxic effects of this compound on mammalian cell lines. A study conducted on human osteoblast-like cells demonstrated that while the compound has some cytotoxic effects, it remains within acceptable limits for potential therapeutic use. The concentration-dependent response indicates that at lower concentrations, this compound may promote cell viability while higher concentrations lead to increased cell death.

Table 2: Cytotoxicity Data

| Concentration (µg/mL) | Cell Viability (%) |

|---|---|

| 10 | 90 |

| 50 | 70 |

| 100 | 50 |

| 200 | 30 |

Toxicological Profile

The toxicological evaluation of this compound is crucial for understanding its safety profile. Studies have reported varying degrees of dermal irritation in animal models. The compound's LD50 values suggest moderate toxicity; however, it is essential to consider exposure levels and routes when assessing risk.

Table 3: Toxicological Data

| Test Type | Result |

|---|---|

| Dermal Irritation | Moderate |

| Oral LD50 (rats) | ~3000 mg/kg |

Case Study: Antibacterial Efficacy

A recent study investigated the antibacterial efficacy of this compound in a clinical setting. The compound was tested against clinical isolates of E. coli obtained from urinary tract infections. Results demonstrated significant inhibition of bacterial growth, suggesting its potential as a therapeutic agent in treating bacterial infections.

Case Study: Cytotoxic Effects in Cancer Research

Another study explored the cytotoxic effects of this compound on cancer cell lines. The findings indicated that the compound selectively inhibited the growth of breast cancer cells while sparing normal epithelial cells, highlighting its potential as a targeted anticancer agent.

Propiedades

IUPAC Name |

ethyl 4-propylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-3-5-10-6-8-11(9-7-10)12(13)14-4-2/h6-9H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJBLKCJHUXWDAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90509370 | |

| Record name | Ethyl 4-propylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90509370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81423-83-8 | |

| Record name | Ethyl 4-propylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90509370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.